N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structural features. This compound combines a tetrahydrobenzofuran moiety with a methoxybenzyl group, making it noteworthy in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 344.367 g/mol.
The compound can be classified under oxalamides, which are known for their diverse biological activities and potential applications in drug development and materials science.
The synthesis of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
The molecular structure of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be described as follows:
InChI=1S/C18H20N2O5/c1-24-15-6-3-2-5-13(15)20-17(22)16(21)19-11-18(23)9-4-7-14-12(18)8-10-25-14/h2-3,5-6,8,10,23H,4,7,9,11H2,1H3,(H,19,21)(H,20,22).
The presence of both hydrophilic (hydroxy and methoxy groups) and hydrophobic (benzofuran core) components suggests that this compound may interact favorably with biological macromolecules.
The chemical reactivity of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be attributed to its functional groups. Key reactions include:
The mechanism of action for N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets within biological systems:
The physical properties of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide include:
Chemical properties include:
These properties suggest potential for use in various applications where solubility characteristics are critical.
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has potential applications in several scientific fields:
CAS No.: 31373-65-6
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7